Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a seven-membered ring and a three-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method includes the cycloaddition of 1,2-dichloroketene with azetidine olefin, followed by various functional group transformations . The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: Various substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved can include enzyme inhibition, receptor modulation, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with similar structural features.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A closely related compound used in similar applications.
Uniqueness
Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific benzyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
benzyl 7-oxo-2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-12-6-7-14(12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEVOQYGZZXHBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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